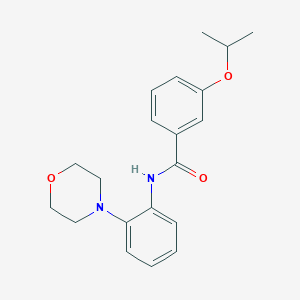
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). These effects suggest that 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has potential therapeutic applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide in lab experiments is its specificity for COX-2 inhibition. This compound has been found to have minimal effects on COX-1 enzyme activity, which is responsible for the production of prostaglandins that are involved in normal physiological functions such as gastric mucosal protection. However, one of the limitations of using this compound is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for research related to 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential therapeutic applications in the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in animal models and human subjects.
In conclusion, 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is a promising compound that has potential therapeutic applications in the treatment of inflammatory disorders. Its specificity for COX-2 inhibition and its ability to reduce pro-inflammatory cytokines while increasing anti-inflammatory cytokines make it a potential candidate for further research. However, its low solubility and potential side effects need to be further investigated to determine its safety and efficacy.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide involves the reaction of 4-chloroaniline with 2-amino-5-methylbenzothiazole in the presence of acetic acid. The resulting product is then reacted with furfurylamine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used in various scientific research studies due to its potential therapeutic applications. This compound has shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
Produktname |
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide |
|---|---|
Molekularformel |
C18H12ClN3O2S |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-2-7-13-17(22-25-21-13)16(10)20-18(23)15-9-8-14(24-15)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,20,23) |
InChI-Schlüssel |
CJHFRFIPVVNMQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)